molecular formula C12H24N2O2 B14564842 N~2~-(2,2-Dimethylpropanoyl)-N-methylnorleucinamide CAS No. 61476-23-1

N~2~-(2,2-Dimethylpropanoyl)-N-methylnorleucinamide

Cat. No.: B14564842
CAS No.: 61476-23-1
M. Wt: 228.33 g/mol
InChI Key: SROSUKIWQFTSAQ-UHFFFAOYSA-N
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Description

N~2~-(2,2-Dimethylpropanoyl)-N-methylnorleucinamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylpropanoyl group attached to a methylnorleucinamide backbone

Properties

CAS No.

61476-23-1

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

2-(2,2-dimethylpropanoylamino)-N-methylhexanamide

InChI

InChI=1S/C12H24N2O2/c1-6-7-8-9(10(15)13-5)14-11(16)12(2,3)4/h9H,6-8H2,1-5H3,(H,13,15)(H,14,16)

InChI Key

SROSUKIWQFTSAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)NC)NC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,2-Dimethylpropanoyl)-N-methylnorleucinamide typically involves the reaction of norleucine derivatives with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N2-(2,2-Dimethylpropanoyl)-N-methylnorleucinamide may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,2-Dimethylpropanoyl)-N-methylnorleucinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen or the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N~2~-(2,2-Dimethylpropanoyl)-N-methylnorleucinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(2,2-Dimethylpropanoyl)-N-methylnorleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, affecting processes like signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Dimethylpropanoyl)-N’-methoxyphenylthiourea
  • N-(2,2-Dimethylpropanoyl)-β-phenyl-L-phenylalanyl-L-leucyl-L-α-aspartyl-L-isoleucyl-L-isoleucyl-L-tryptophan
  • N-(2,2-Dimethylpropanoyl)alanyl chloride

Uniqueness

N~2~-(2,2-Dimethylpropanoyl)-N-methylnorleucinamide is unique due to its specific structural features, such as the presence of both a dimethylpropanoyl group and a methylnorleucinamide backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

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